molecular formula C14H11ClF3N B2806479 3-Chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine CAS No. 339010-81-0

3-Chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine

Cat. No.: B2806479
CAS No.: 339010-81-0
M. Wt: 285.69
InChI Key: GNZHPIJKWIYIND-UHFFFAOYSA-N
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Description

3-Chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a chloro group, a methylbenzyl group, and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with 3-methylbenzyl chloride in the presence of a base. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

3-Chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of the chloro, methylbenzyl, and trifluoromethyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-(4-methylbenzyl)-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-(3-methylphenyl)-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-(3-methylbenzyl)-4-(trifluoromethyl)pyridine

Uniqueness

3-Chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties compared to its analogs. The trifluoromethyl group, in particular, can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N/c1-9-3-2-4-10(5-9)6-13-12(15)7-11(8-19-13)14(16,17)18/h2-5,7-8H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZHPIJKWIYIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666057
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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